CDP-3,6-dideoxy-alpha-D-glucose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H25N3O14P2 |
|---|---|
Molecular Weight |
533.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-VZRUIPTFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Enzymology and Mechanistic Insights into Cdp 3,6 Dideoxy Alpha D Glucose Biosynthesis
Biochemical Characterization of Biosynthetic Enzymes
The enzymes involved in this pathway have been characterized to reveal their specific substrate requirements, cofactor dependencies, and structural architectures, which collectively govern the biosynthetic process.
Each enzyme in the pathway exhibits high specificity for its respective nucleotide-sugar substrate. The process begins with CDP-D-glucose 4,6-dehydratase (E_od), which specifically recognizes and converts CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. researchgate.netwisc.edu The product of this reaction, CDP-4-keto-6-deoxy-D-glucose, serves as the exclusive substrate for the E1/E3 enzyme system , which catalyzes its conversion to CDP-4-keto-3,6-dideoxy-D-glucose. nih.govwikipedia.org
The final step is catalyzed by CDP-paratose synthase , which reduces the C-4 keto group of CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose (the keto intermediate) to produce CDP-paratose. nih.gov Detailed kinetic studies on CDP-paratose synthase from Salmonella typhi have been performed. The enzyme displays a high affinity for its NADPH cofactor, with a Michaelis constant (K_m) of 26 ± 8 µM. nih.gov Interestingly, the dissociation constant (K_ia) for NADPH is significantly lower, at 0.005 ± 0.002 µM, indicating very tight binding of the cofactor. nih.gov The kinetic mechanism of CDP-paratose synthase is most consistent with a Theorell-Chance mechanism, where the release of the product NADP+ is the rate-limiting step. nih.gov
| Enzyme | Substrate | Product | K_m | k_cat | Reference |
| CDP-paratose synthase | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | CDP-paratose | Not Reported | Not Reported | nih.gov |
| NADPH | NADP+ | 26 ± 8 µM | Not Reported | nih.gov |
The enzymes in the CDP-paratose biosynthetic pathway utilize a diverse range of cofactors to perform their catalytic functions.
CDP-D-glucose 4,6-dehydratase (E_od) is an NAD+-dependent oxidoreductase. researchgate.netwikipedia.org The NAD+ cofactor is tightly bound and functions in a catalytic cycle of oxidation and reduction. It first acts as an oxidant to accept a hydride from the substrate's C-4 position and is subsequently regenerated when it donates the hydride back to C-6 later in the mechanism. researchgate.netwisc.edu
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) is a rare example of an enzyme that depends on pyridoxamine (B1203002) 5'-phosphate (PMP) , a derivative of vitamin B6, for catalysis. nih.govnih.gov In addition to PMP, each subunit of E1 contains a [2Fe-2S] iron-sulfur cluster, which is essential for the deoxygenation mechanism. nih.govnih.gov
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase Reductase (E3) is an NADH-dependent flavoenzyme. nih.gov It contains both Flavin Adenine (B156593) Dinucleotide (FAD) and a plant-type [2Fe-2S] cluster. nih.govnih.gov Its role is to transfer electrons from NADH to the E1 enzyme, regenerating it for the next catalytic cycle. nih.gov
CDP-paratose synthase shows a distinct preference for NADPH as its hydride donor over NADH. nih.gov
| Enzyme | Cofactor(s) | Role of Cofactor | Reference |
| CDP-D-glucose 4,6-dehydratase (E_od) | NAD+ | Tightly bound; acts as a catalytic hydride carrier. | researchgate.net, wikipedia.org, wisc.edu |
| E1 (Dehydrase) | PMP, [2Fe-2S] cluster | PMP forms a Schiff base with the substrate; [2Fe-2S] cluster participates in radical-based deoxygenation. | nih.gov, nih.gov |
| E3 (Reductase) | NADH, FAD, [2Fe-2S] cluster | NADH provides reducing equivalents; FAD and [2Fe-2S] transfer electrons to regenerate E1. | nih.gov, nih.gov |
| CDP-paratose synthase | NADPH | Hydride donor for the final reduction step. | nih.gov |
The functional forms of these biosynthetic enzymes are oligomeric complexes, which are crucial for their stability and catalytic activity.
CDP-D-glucose 4,6-dehydratase (E_od) from Yersinia pseudotuberculosis has a tetrameric quaternary structure. researchgate.net The analogous enzyme from Salmonella typhi is also described as tetrameric. wisc.edu This architecture is notable as many enzymes in the short-chain dehydrogenase/reductase (SDR) family, to which E_od belongs, are dimers. researchgate.netwikipedia.org
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) is a dimeric protein, with each subunit containing a PMP cofactor and a [2Fe-2S] cluster. nih.gov The active sites are located at the interface of the dimer. nih.gov
The E3 reductase component that partners with E1 is a separate protein. While the specific oligomeric state for the E3 involved in paratose synthesis is not definitively cited, related reductases like the human E3 component of the pyruvate (B1213749) dehydrogenase complex are homodimers. nih.gov
CDP-paratose synthase from S. typhi functions as a homodimeric protein. nih.gov
Catalytic Mechanisms of Enzymatic Transformations
The reactions transforming CDP-D-glucose into CDP-paratose involve sophisticated catalytic mechanisms, including a unique radical-based deoxygenation and a stereospecific reduction.
The C-3 deoxygenation catalyzed by the E1/E3 system is one of the most mechanistically unusual steps. Unlike most vitamin B6-dependent enzymes that stabilize anionic intermediates, E1 utilizes a radical-based mechanism. nih.govresearchgate.net
The process is initiated within the E1 active site. nih.gov
The 4-keto group of the substrate, CDP-4-keto-6-deoxy-D-glucose, forms a Schiff base with the PMP cofactor. nih.gov
This is followed by the abstraction of a proton, leading to the formation of a key intermediate.
The [2Fe-2S] cluster in E1 then participates in a one-electron reduction, generating a radical species. This radical mechanism facilitates the cleavage of the C-3 hydroxyl group. nih.govresearchgate.net
The E1 enzyme is left in an oxidized state and must be regenerated. The E3 reductase accomplishes this by using NADH as the source of electrons, which are shuttled through its own FAD and [2Fe-2S] cofactors to reduce E1, completing the catalytic cycle. nih.gov
This PMP- and iron-sulfur-dependent radical mechanism for deoxygenation is a rare strategy in enzymology, setting E1 apart from the vast majority of PLP/PMP-dependent enzymes. nih.gov
NAD+-Dependent Epimerization by CDP-Paratose 2-Epimerase
The biosynthesis of CDP-3,6-dideoxy-alpha-D-glucose involves a critical epimerization step at the C-2 position, a reaction catalyzed by the enzyme CDP-paratose 2-epimerase (EC 5.1.3.10). wikipedia.org This enzyme, also known as CDP-tyvelose 2-epimerase (TyvE), facilitates the reversible conversion of CDP-3,6-dideoxy-D-glucose (CDP-paratose) to CDP-3,6-dideoxy-D-mannose (CDP-tyvelose). wikipedia.orgexpasy.org The reaction is strictly dependent on the presence of the cofactor nicotinamide (B372718) adenine dinucleotide (NAD+). wikipedia.orgchemwhat.com
The catalytic mechanism of CDP-paratose 2-epimerase proceeds through a transient oxidation-reduction cycle. nih.govacs.org The enzyme, with a tightly bound NAD+ cofactor, first oxidizes the C-2 hydroxyl group of the substrate, CDP-3,6-dideoxy-D-glucose, to form a transient 2-keto intermediate. nih.govacs.org This is followed by the stereospecific reduction of the keto group by the newly formed NADH, but with the hydride ion being delivered to the opposite face of the sugar ring. This results in the inversion of the stereochemistry at the C-2 position, yielding CDP-3,6-dideoxy-D-mannose. acs.org Evidence for this mechanism includes the direct observation of deuterium (B1214612) transfer from a labeled substrate to the enzyme-bound NAD+. acs.org
CDP-paratose 2-epimerase belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates, and is a member of the short-chain dehydrogenase/reductase (SDR) protein superfamily. wikipedia.orgnih.gov Enzymes from this family are found in various bacteria, including human pathogens like Yersinia pseudotuberculosis and Salmonella species, where 3,6-dideoxyhexoses are components of their O-antigen lipopolysaccharides. nih.govnih.gov While the enzyme from Yersinia pseudotuberculosis is specific for CDP-paratose, a promiscuous variant from Thermodesulfatator atlanticus has been shown to also act on CDP-D-glucose and other nucleotide-activated sugars. nih.govnih.gov
Structural Biology of Enzymes Involved in this compound Formation
X-ray Crystallographic Analyses of Enzyme-Substrate/Cofactor Complexes
The three-dimensional structures of several enzymes involved in the biosynthesis of 3,6-dideoxyhexoses have been elucidated through X-ray crystallography, providing significant insights into their function. While the crystal structure of CDP-paratose 2-epimerase from some sources is known, detailed structural information is also available for related enzymes in the broader biosynthetic pathway. nih.gov For instance, the crystal structure of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) from Yersinia pseudotuberculosis, an enzyme that catalyzes a deoxygenation step in the formation of a 3,6-dideoxy sugar, has been resolved to high resolution. nih.govnih.gov
Active Site Architecture and Identification of Catalytic Residues
The active site of CDP-paratose 2-epimerase is a well-defined pocket that accommodates both the CDP-sugar substrate and the NAD+ cofactor. asm.org Sequence and structural analyses have identified key amino acid residues that are essential for catalysis and substrate binding. asm.org In CDP-tyvelose 2-epimerase, conserved residues such as Threonine, Tyrosine, and Lysine (B10760008) are located in the immediate catalytic center and are believed to function as the catalytic triad, a hallmark of the SDR family. asm.org
Specifically, the tyrosine residue is proposed to act as the general base, abstracting a proton from the C-2 hydroxyl group of the substrate, while the lysine residue helps to stabilize the resulting negative charge and orient the substrate for hydride transfer to NAD+. asm.org The threonine residue is also thought to play a role in positioning the substrate and cofactor. asm.org Additionally, conserved glycine (B1666218) residues are involved in binding the nicotinamide portion of NAD+, and aromatic residues like tryptophan and phenylalanine create a binding pocket for the cytidine (B196190) diphosphate (B83284) moiety of the substrate. asm.org
Structure-Function Relationships and Conformational Changes
The structural features of CDP-paratose 2-epimerase are intricately linked to its catalytic function. The precise arrangement of amino acid residues in the active site ensures the correct positioning of the substrate and the NAD+ cofactor for efficient epimerization. asm.org The specificity of the enzyme for its CDP-sugar substrate is determined by a network of interactions, including hydrogen bonds and hydrophobic contacts, between the enzyme and the substrate. asm.org
Catalysis is often accompanied by conformational changes in the enzyme. asm.org Molecular docking studies and comparisons with related enzymes suggest that upon substrate binding, the enzyme may undergo a conformational shift to a "closed" form, which sequesters the active site from the solvent and brings the catalytic residues into close proximity with the substrate. asm.orgresearchgate.net This induced-fit mechanism is thought to be crucial for catalysis. Furthermore, the reorientation of the transient 2-keto intermediate within the active site to allow for reduction from the opposite face likely involves significant, yet highly controlled, movements within the enzyme-substrate complex. asm.org These dynamic changes are fundamental to the enzyme's ability to perform the stereospecific inversion at an unactivated carbon center. acs.org
Genetic and Molecular Basis of Cdp 3,6 Dideoxy Alpha D Glucose Biosynthetic Pathways
Identification and Characterization of Biosynthetic Gene Clusters (e.g., rfb and asc regions)
The genes responsible for the synthesis of O-antigens, including the dideoxysugar CDP-3,6-dideoxy-alpha-D-glucose, are typically clustered together in specific chromosomal loci. oup.com These clusters are often referred to as rfb (from "rough form B," indicating a mutation leading to a rough colony morphology due to the absence of O-antigen) or O-antigen biosynthesis gene clusters. oup.comnih.gov In Yersinia pseudotuberculosis, these clusters are located between the conserved hemH and gsk genes. nih.gov Another well-characterized region involved in the synthesis of a related 3,6-dideoxyhexose (B1251815), ascarylose (B1226638), is the asc gene cluster found in species like Yersinia pseudotuberculosis. nih.gov
The identification of these gene clusters has been pivotal. For instance, in Salmonella enterica, sequencing of the rfb gene cluster from various serovars has revealed significant genetic variation, which accounts for the vast diversity of O-antigens. nih.govthermofisher.com These clusters can range in size from approximately 6.6 to 26.5 Kb and contain anywhere from 7 to 26 putative genes. thermofisher.com The functions encoded within these clusters are diverse and include enzymes for nucleotide sugar precursor synthesis, glycosyltransferases for assembling the O-unit, and proteins for processing and transporting the O-antigen. oup.comthermofisher.comresearchgate.net
In Pseudomonas aeruginosa, two distinct O-antigen gene clusters exist, directing the synthesis of A-band and B-band LPS, demonstrating the organism's capacity for complex polysaccharide production. nih.gov The characterization of these clusters often involves targeted cloning and DNA sequencing, which has revealed that a specific genomic locus can be occupied by highly divergent gene clusters, all directing O-antigen biosynthesis. nih.gov This highlights the remarkable plasticity of bacterial genomes. nih.gov
The asc gene cluster, responsible for CDP-ascarylose biosynthesis, is one of the best-characterized dideoxysugar systems and serves as a model for understanding the biosynthesis of related sugars like this compound. nih.gov Studies on these clusters have shown that they often contain genes encoding enzymes for a common pathway that synthesizes a key intermediate, CDP-4-keto-3,6-dideoxy-glucose, from which various 3,6-dideoxyhexoses are then derived. oup.com
Table 1: Key Gene Clusters in Dideoxysugar Biosynthesis
| Gene Cluster | Organism Example(s) | Key Features | Reference(s) |
|---|---|---|---|
| rfb | Salmonella enterica, Escherichia coli, Klebsiella pneumoniae | Highly variable, determines O-antigen serospecificity. Contains genes for sugar synthesis, transfer, and processing. | researchgate.net, nih.gov, thermofisher.com |
| asc | Yersinia pseudotuberculosis | Involved in the biosynthesis of CDP-ascarylose, a 3,6-dideoxyhexose. Serves as a model system. | nih.gov |
| O-antigen gene cluster | Yersinia pseudotuberculosis | Located between hemH and gsk genes. Often modular, with different combinations of gene modules creating diversity. | nih.gov |
| ***wbp*A band** | Pseudomonas aeruginosa | Directs synthesis of the homopolymeric A-band O-antigen. | nih.gov |
| B-band O-antigen cluster | Pseudomonas aeruginosa | Directs synthesis of the heteropolymeric and highly variable B-band O-antigen. | nih.gov |
Gene Organization, Operon Structures, and Regulatory Elements
The genes within O-antigen biosynthetic clusters are often organized into operons, allowing for coordinated transcription. dntb.gov.uanih.gov In Salmonella typhimurium LT2, for example, the rfb region contains genes organized into at least two operons, rfbABC and rfbDEFGH, which are essential for O-antigen synthesis. dntb.gov.ua This contiguous arrangement is typical in Enterobacteriaceae like E. coli and Salmonella. nih.gov However, in other bacteria, such as those from the phylum Bacteroidota, these operons can be fragmented into "minioperons". nih.gov
The organization of these gene clusters can be quite plastic. For instance, in Yersinia pseudotuberculosis, the O-antigen gene clusters are modular. nih.gov They consist of different combinations of downstream modules for main-chain synthesis and upstream modules for side-branch sugar synthesis, allowing for a combinatorial approach to generating diversity. nih.gov The gene order within these modules often reflects the sequence of enzymatic reactions in the biosynthetic pathway. nih.gov
Regulatory elements play a crucial role in controlling the expression of these biosynthetic genes. A conserved sequence known as JUMPStart (Just Upstream of Many Polysaccharide gene Starts) is often found upstream of O-antigen gene clusters in Yersinia and is believed to contain a promoter region. nih.gov The regulation of these pathways can also occur at the enzyme level. For example, the activity of glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme in the dTDP-L-rhamnose pathway, is allosterically inhibited by the final product of the pathway, demonstrating feedback control. oup.com Furthermore, the G+C content of rfb gene clusters is often lower than the genomic average of the host bacterium, suggesting that these clusters may have been acquired through horizontal gene transfer from a different species. thermofisher.comdrugbank.com
Molecular Cloning and Recombinant Expression of Biosynthetic Genes and Enzymes
The function of genes within the this compound pathway has been extensively verified through molecular cloning and recombinant expression. By cloning individual rfb genes or entire gene clusters into expression vectors and introducing them into a suitable host like Escherichia coli, researchers can produce and characterize the encoded enzymes. nih.govnih.govresearchgate.net
This approach has been instrumental in elucidating the specific roles of various enzymes. For instance, the cloning and expression of the rfb gene cluster from Salmonella enterica LT2 in E. coli enabled the in vitro enzymatic synthesis of CDP-D-abequose (the C-3 epimer of CDP-tyvelose) and its intermediates. nih.gov This work confirmed the functions of CDP-glucose 4,6-dehydratase and subsequent enzymes in the pathway. nih.gov
Similarly, the cloning, purification, and X-ray crystallographic analysis of CDP-D-glucose 4,6-dehydratase from Salmonella typhi and Yersinia pseudotuberculosis have provided detailed insights into its structure and catalytic mechanism. nih.govresearchgate.net These studies have identified key active site residues, such as a conserved tyrosine that acts as the catalytic base. nih.govresearchgate.net
Recombinant expression has also been applied in combinatorial biosynthesis to create novel deoxysugars. By cloning and combining deoxysugar biosynthesis genes from different pathways in an expression host like Streptomyces, researchers have successfully produced "unnatural" glycosylated compounds. nih.gov This demonstrates the potential for engineering these pathways to generate new bioactive molecules. The use of expression systems with flexible glycosyltransferases, which can accept a variety of sugar substrates, is key to the success of such combinatorial approaches. nih.govacs.org Overproduction of enzymes through cloning into runaway replication plasmids has also been a crucial step for purifying sufficient quantities of enzymes like CDP-diglyceride synthetase for detailed biochemical studies. nih.gov
Comparative Genomic Analysis and Evolutionary Considerations of Dideoxysugar Biosynthesis
Comparative analysis of the amino acid sequences of dideoxysugar biosynthetic enzymes reveals their evolutionary relationships. Enzymes that catalyze the same reaction in different organisms often share significant sequence homology and conserved structural features.
CDP-glucose 4,6-dehydratase, the first enzyme in the pathway, belongs to the short-chain dehydrogenase/reductase (SDR) family. researchgate.net Structural studies have shown that it shares a common fold, particularly the Rossmann fold for NAD⁺ binding, with related enzymes like dTDP-glucose 4,6-dehydratase (RmlB). nih.govwikipedia.org Despite this, there are distinct features; for example, the Yersinia CDP-glucose 4,6-dehydratase was the first tetrameric structure identified in its subfamily of SDR enzymes. researchgate.net
The C-3 deoxygenation step is catalyzed by a two-component system: a PMP- and [2Fe-2S] cluster-containing enzyme (E₁) and an NAD(P)H-dependent flavoprotein reductase (E₃). nih.gov E₃ belongs to the flavodoxin-NADP⁺ reductase family. nih.gov Retro-evolutionary studies, where modern enzymes are mutated to resemble predicted ancestral forms, have been used to probe the evolutionary history of these enzymes. For example, mutating a key histidine residue in E₁ from Yersinia pseudotuberculosis was shown to convert the dehydrase into a PLP-dependent transaminase, suggesting a possible evolutionary link between these enzyme families. nih.gov
Phylogenetic analysis indicates that genes for O-antigen biosynthesis have often been acquired through horizontal gene transfer. nih.gov Genes within the O-antigen clusters of one species, like Vibrio cholerae, frequently show greater similarity to genes from other bacterial species than to other genes within V. cholerae itself. nih.gov This suggests that these gene clusters are mobile genetic elements that have been exchanged between different bacterial lineages over evolutionary time.
The immense structural diversity of O-antigens observed in nature is a direct consequence of genetic polymorphism within the O-antigen biosynthesis gene clusters. researchgate.net A gene is considered polymorphic if multiple alleles exist at its locus within a population. wikipedia.org This variation can range from single nucleotide polymorphisms (SNPs) to the insertion, deletion, or recombination of entire genes or gene modules. nih.govyoutube.com
In Salmonella enterica, extensive studies have revealed the genetic basis for the polymorphism between different serogroups. nih.gov While genes for the initial steps of precursor synthesis (e.g., the rhamnose pathway genes rfbA, rfbB, rfbC, rfbD) are relatively conserved among serogroups that share that sugar, the genes encoding sugar transferases are highly variable and specific to certain serogroups. nih.gov This high degree of variation in transferase genes is a major driver of O-antigen diversity. nih.gov
The diversification of these pathways is thought to be driven by selective pressures from the host immune system and bacteriophages, which often use O-antigens as receptors. nih.govresearchgate.net The modular nature of O-antigen gene clusters in species like Yersinia pseudotuberculosis facilitates rapid diversification through recombination and exchange of gene modules. nih.gov This "mix-and-match" system allows for the generation of novel O-antigen structures.
Evidence for the lateral transfer of entire rfb gene clusters between different species, such as between E. coli and Klebsiella, further contributes to the diversification of O-antigens. researchgate.netnih.gov The plasticity of the genomic locus housing these genes allows it to be a "hotspot" for the integration of diverse, functionally related DNA islands, leading to the emergence of new serotypes. nih.gov
Table 2: Examples of Genetic Mechanisms Driving O-Antigen Diversification
| Mechanism | Description | Organism Example(s) | Reference(s) |
|---|---|---|---|
| Gene Polymorphism | Variation in the DNA sequence of biosynthetic genes, particularly transferase genes. | Salmonella enterica | nih.gov |
| Modular Recombination | Exchange of functional gene modules within the O-antigen gene cluster. | Yersinia pseudotuberculosis | nih.gov |
| Horizontal Gene Transfer | Acquisition of O-antigen gene clusters from other bacterial species. | Vibrio cholerae, E. coli | nih.gov, researchgate.net |
| Gene Cluster Plasticity | A specific chromosomal locus that can accommodate highly divergent O-antigen gene clusters. | Pseudomonas aeruginosa | nih.gov |
Applications in Academic Research and Biotechnological Production of Cdp 3,6 Dideoxy Alpha D Glucose
Chemoenzymatic Synthesis of CDP-3,6-dideoxy-alpha-D-glucose and its Analogues for Research
The chemoenzymatic synthesis of this compound and its analogs represents a powerful strategy that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach allows for the production of these complex molecules for various research applications.
The synthesis of this compound relies on the availability of key precursors and intermediates. Researchers have developed various methodologies to produce these essential starting materials. For instance, the enzymatic synthesis of CDP-6-deoxy-D-xylo-4-hexulose, a crucial intermediate, has been achieved from CDP-D-glucose using CDP-glucose 4,6-dehydratase. This enzymatic reaction can be performed in vitro with high yield.
Furthermore, the synthesis of isotopically labeled precursors, such as deuterated D-glucose and D-mannose analogs, has been developed to serve as molecular probes. nih.gov These labeled compounds are instrumental in mechanistic studies of the enzymes involved in the biosynthetic pathway. nih.gov The development of these synthetic routes is critical for producing the necessary building blocks for the chemoenzymatic assembly of this compound and its derivatives.
The in vitro reconstruction of the enzymatic pathway for the synthesis of this compound and related dideoxysugars has been a significant achievement in biotechnology. This approach involves the use of purified enzymes or cell extracts containing the necessary biocatalysts to carry out the multi-step conversion from a simple precursor.
A notable example is the in vitro enzymatic synthesis of CDP-D-abequose, a related 3,6-dideoxyhexose (B1251815), using enzymes from Salmonella enterica LT2. nih.gov In this process, the genes from the rfb gene cluster, which encode the biosynthetic enzymes, were cloned and expressed in Escherichia coli. nih.gov The synthesis starts with CDP-D-glucose, which is first converted to CDP-6-deoxy-D-xylo-4-hexulose. nih.gov This intermediate is then further transformed into CDP-3,6-dideoxy-D-xylo-4-hexulose and finally to CDP-D-abequose. nih.gov
Similarly, the enzymatic synthesis of CDP-4-keto-3,6-dideoxy-D-glucose has been demonstrated through the purification and combined action of CDP-D-glucose oxidoreductase and other enzymes, designated E1 and E3. nih.gov A key enzyme in the final step of CDP-paratose biosynthesis is CDP-paratose synthase, which catalyzes the reduction of CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose. nih.gov The gene for this enzyme, rfbS, has been identified in Salmonella typhi, cloned, and the enzyme has been characterized, paving the way for its use in in vitro synthesis systems. nih.gov
Table 1: Key Enzymes in the In Vitro Synthesis of this compound and Related Sugars
| Enzyme | Function | Source Organism for Gene |
|---|---|---|
| CDP-D-glucose 4,6-dehydratase | Converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose | Salmonella enterica |
| CDP-paratose synthase (rfbS) | Catalyzes the final reduction to CDP-paratose | Salmonella typhi |
| E1 and E3 enzymes | Involved in the reduction to CDP-4-keto-3,6-dideoxy-D-glucose | Not specified in provided context |
Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis
To improve the efficiency and yield of this compound production, researchers have turned to synthetic biology and metabolic engineering approaches. These strategies involve the rational design and modification of microbial hosts to optimize the biosynthetic pathway.
Metabolic engineering aims to manipulate cellular metabolism to increase the production of a target molecule. nih.gov This can involve up- or down-regulation of specific genes to redirect metabolic fluxes. nih.gov For instance, in the production of flavonoids, a heterologous pathway was constructed in E. coli, and extensive optimization of enzyme sources and gene expression levels was necessary to achieve high yields. nih.gov Similar principles can be applied to the this compound pathway.
Strategies for optimizing the production of valuable small molecules often include:
Enhancing precursor supply: Increasing the intracellular concentration of initial precursors like glucose-1-phosphate and CTP.
Overexpression of rate-limiting enzymes: Identifying and increasing the expression of enzymes that catalyze the slowest steps in the pathway.
Deletion of competing pathways: Removing metabolic pathways that divert intermediates away from the desired product. nih.gov
Dynamic regulation: Implementing genetic circuits that allow for the rebalancing of metabolic fluxes in response to changing cellular conditions. nih.gov
While specific examples of pathway engineering solely focused on this compound are not extensively detailed in the provided context, the principles established in the production of other complex molecules like shikimate and various sugar acids provide a clear roadmap for future optimization efforts. nih.govmdpi.com
Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a cornerstone of modern biotechnology. nih.gov Escherichia coli is a commonly used host for the production of recombinant proteins due to its rapid growth and well-understood genetics.
The genes responsible for the biosynthesis of dideoxysugars are often found in gene clusters, such as the rfb cluster in Salmonella. nih.gov These clusters can be cloned and introduced into a heterologous host like E. coli to produce the desired enzymes. For example, the open reading frames (ORFs) for the enzymes involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose were cloned, overexpressed in E. coli, and the enzymes were purified for in vitro studies. nih.gov
The successful heterologous expression of these biosynthetic pathways allows for the production of significant quantities of enzymes for in vitro synthesis or for the creation of whole-cell biocatalysts for in vivo production of this compound and its analogs.
Table 2: Examples of Heterologous Expression for Dideoxysugar Synthesis
| Target Product/Enzyme | Gene/Gene Cluster | Host Organism | Purpose |
|---|---|---|---|
| Enzymes for CDP-D-abequose synthesis | rfb gene cluster | Escherichia coli | In vitro enzymatic synthesis of CDP-D-abequose |
| Enzymes for dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose synthesis | ORFs from Thermoanaerobacterium thermosaccharolyticum | Escherichia coli | Elucidation of the enzymatic cascade |
| CDP-paratose synthase | rfbS from Salmonella typhi | Escherichia coli | Characterization of enzyme properties |
Utilization as a Research Tool in Glycobiology and Enzymology
This compound and its chemically modified analogs are valuable tools for research in glycobiology and enzymology. These molecules can be used to probe the mechanisms of enzymes, particularly glycosyltransferases, and to understand the biological roles of the glycans they form.
The synthesis of fluorinated sugar analogs, for instance, provides chemical probes to study enzyme-substrate interactions and reaction mechanisms. The introduction of a fluorine atom can alter the electronic properties of the sugar without significantly changing its size, making it a useful modification for mechanistic studies.
Furthermore, nucleotide-activated sugars like this compound are the donor substrates for glycosyltransferases. The availability of this compound and its analogs allows for the detailed characterization of these enzymes, including their substrate specificity. By testing a range of modified donor substrates, researchers can map the active site of a glycosyltransferase and understand the structural features required for recognition and catalysis. This knowledge is crucial for the rational design of glycosyltransferase inhibitors and for the engineering of these enzymes for novel biocatalytic applications.
Probes for Enzymatic Mechanism Elucidation
The biosynthesis of 3,6-dideoxyhexoses from common sugars involves a series of enzymatic reactions. This compound and its precursors are instrumental in elucidating the mechanisms of these enzymes, particularly oxidoreductases and reductases.
A key enzyme in the biosynthesis of CDP-ascarylose (CDP-3,6-dideoxy-L-arabino-hexose) in Yersinia pseudotuberculosis is CDP-D-glucose oxidoreductase. nih.gov This enzyme catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, the first step in the pathway. nih.govuky.edu Mechanistic studies using chemically synthesized, isotopically labeled CDP-D-glucose substrates (specifically (6S)- and (6R)-CDP-D-[4-²H,6-³H]glucose) have been pivotal. nih.gov These studies revealed that the enzymatic reaction involves an intramolecular hydrogen migration from C-4 to C-6 of the glucose moiety. nih.govuky.edu This finding was crucial in demonstrating that despite having a lower affinity for its NAD⁺ cofactor compared to other similar enzymes, its catalytic mechanism is consistent with other members of the sugar oxidoreductase class. nih.govacs.org
Another critical enzyme in this pathway is CDP-6-deoxy-delta-3,4-glucoseen reductase (E3), which catalyzes a key C-3 deoxygenation step. nih.gov Research has shown that this enzyme contains both a flavin adenine (B156593) dinucleotide (FAD) and a plant ferredoxin-type [2Fe-2S] iron-sulfur center. nih.gov These cofactors are essential for its activity, shuttling electrons from NADH to the substrate. nih.gov The use of the enzyme's natural substrate and its precursors in these studies was fundamental to understanding this novel C-O bond cleavage event. nih.gov
The following table summarizes key enzymes in the 3,6-dideoxyhexose pathway that have been studied using CDP-D-glucose and its derivatives.
| Enzyme | Organism | Substrate(s) Used in Studies | Key Mechanistic Finding |
| CDP-D-glucose 4,6-dehydratase (Eod) | Yersinia pseudotuberculosis | CDP-D-glucose, NAD⁺ | Possesses two binding sites for both substrate and cofactor; exhibits anticooperativity in NAD⁺ binding. acs.org |
| CDP-D-glucose Oxidoreductase | Yersinia pseudotuberculosis | (6S)- and (6R)-CDP-D-[4-²H,6-³H]glucose | Catalysis involves an intramolecular hydrogen migration from C-4 to C-6 with inversion of configuration at C-6. nih.govuky.edu |
| CDP-6-deoxy-delta-3,4-glucoseen reductase (E3) | Yersinia pseudotuberculosis | CDP-6-deoxy-delta-3,4-glucoseen, NADH | Utilizes FAD and a [2Fe-2S] cluster to facilitate electron transfer for C-O bond cleavage. nih.gov |
Substrates for Glycosyltransferase Activity Studies
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.govcazypedia.org They are essential for the synthesis of complex carbohydrates, including oligosaccharides, polysaccharides, and glycoconjugates. nih.gov this compound serves as a specific donor substrate for certain glycosyltransferases, enabling researchers to study their activity, specificity, and potential for biotechnological applications.
In bacteria, specific glycosyltransferases utilize CDP-3,6-dideoxyhexoses to construct the O-antigen portion of LPS. By providing this compound as a substrate in in vitro assays, researchers can characterize the function of previously unassigned glycosyltransferases. These studies are fundamental to understanding how bacteria build their complex cell surface structures.
The utility of glycosyltransferases extends to the enzymatic and chemoenzymatic synthesis of carbohydrates. nih.govnih.gov Engineered glycosyltransferases with altered substrate specificity can be developed through techniques like directed evolution. nih.gov In this context, this compound can be used as a screening substrate to identify mutant enzymes capable of transferring this specific dideoxy sugar to various acceptor molecules. This opens the door to creating novel glycoconjugates with potentially new biological activities.
Various assay methods have been developed to monitor glycosyltransferase activity. researchgate.net Many of these rely on detecting the nucleotide (e.g., UDP, GDP) released during the transfer reaction. researchgate.net For instance, a bioluminescent assay can be used where the released CDP is converted to ATP, which then drives a light-producing reaction catalyzed by luciferase. researchgate.net Such assays allow for high-throughput screening of glycosyltransferase activity and inhibition, where this compound would serve as the specific sugar donor to initiate the reaction.
The table below outlines the role of this compound in the study of glycosyltransferases.
| Area of Study | Role of this compound | Research Goal |
| Enzyme Characterization | Specific donor substrate | To determine the function and acceptor specificity of novel or known glycosyltransferases involved in O-antigen synthesis. |
| Biotechnological Synthesis | Donor substrate for engineered enzymes | To produce novel oligosaccharides and glycoconjugates by transferring the 3,6-dideoxy-D-glucose moiety to various acceptors. nih.govphcog.com |
| High-Throughput Screening | Reactant in activity assays | To identify potent and specific inhibitors of glycosyltransferases or to screen for engineered enzymes with desired properties. researchgate.net |
Analytical Methodologies for Cdp 3,6 Dideoxy Alpha D Glucose Research
Spectroscopic Techniques for Structural Characterization and Quantification
Spectroscopic methods are indispensable for probing the molecular structure and determining the concentration of CDP-3,6-dideoxy-alpha-D-glucose. These techniques are based on the interaction of electromagnetic radiation with the molecule, providing detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. In the context of this compound research, NMR is particularly valuable for monitoring the progress of enzymatic reactions that lead to its synthesis.
While specific ¹H and ¹³C NMR spectral data for this compound are not widely published, the analysis would follow established principles for carbohydrate and nucleotide characterization. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the dideoxy sugar moiety, the ribose unit, and the cytosine base. The anomeric proton of the glucose unit would likely appear as a distinct doublet in the downfield region of the spectrum. Similarly, the ¹³C NMR spectrum would provide a unique fingerprint of the molecule, with each carbon atom giving rise to a specific resonance. By acquiring NMR spectra at different time points during a reaction, researchers can track the disappearance of substrate signals and the appearance of product signals, thereby monitoring the conversion to this compound.
Table 1: Predicted NMR Signals for the 3,6-dideoxy-alpha-D-glucose moiety of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | Downfield doublet | C-1: ~90-100 |
| H-2 | Multiplet | C-2: ~30-40 |
| H-3 | Multiplet | C-3: ~25-35 (dideoxy) |
| H-4 | Multiplet | C-4: ~65-75 |
| H-5 | Multiplet | C-5: ~70-80 |
| H-6 (CH₃) | Upfield doublet | C-6: ~15-20 (dideoxy) |
Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.
Mass Spectrometry (MS) for Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the identity of reaction products, such as this compound, by providing an accurate molecular weight.
The molecular formula for this compound is C₁₅H₂₅N₃O₁₄P₂. chemicalbook.comuni.luebi.ac.uknih.govebi.ac.uk The exact mass of the neutral molecule is approximately 533.0812 Da. uni.lu In mass spectrometry, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the mobile phase. Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be expected to show characteristic losses of the cytosine base, the ribose sugar, and phosphate (B84403) groups.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M-H]⁻ | 532.0739 |
| [M+H]⁺ | 534.0885 |
| [M+Na]⁺ | 556.0704 |
Note: These values are based on the elemental composition and may vary slightly depending on the instrument calibration.
UV-Vis Spectroscopy for Nucleotide Quantification
UV-Vis spectroscopy is a quantitative technique that measures the absorption of ultraviolet and visible light by a sample. The cytosine ring of the CDP moiety in this compound has a characteristic maximum absorbance at a specific wavelength, typically around 271 nm. This property allows for the quantification of the compound in solution using the Beer-Lambert law, which relates absorbance to concentration. This method is often used to determine the concentration of purified samples or to quantify the amount of nucleotide-containing product formed in an enzymatic assay.
Chromatographic Separation Techniques for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures. In the context of this compound research, chromatography is used to isolate the compound from reaction mixtures and to assess its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used to analyze and purify nucleotide sugars. In the study of this compound, HPLC is employed to monitor the progress of its synthesis and to isolate the pure compound. nih.gov
A common approach for the analysis of highly polar compounds like CDP-sugars is to use a porous graphitic carbon column. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. nih.gov The effluent from the HPLC column can be monitored by a UV detector set to the absorbance maximum of the cytosine base, allowing for the quantification of the separated components. The retention time of this compound under specific HPLC conditions serves as an identifying characteristic.
Table 3: Exemplary HPLC System for CDP-Sugar Analysis
| Parameter | Condition |
| Column | Porous Graphitic Carbon |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile |
| Gradient | Increasing concentration of Mobile Phase B over time |
| Detection | UV at ~271 nm |
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of reaction mixtures. While not as quantitative or high-resolution as HPLC, TLC is a valuable tool for quickly assessing the progress of a reaction and identifying the presence of products.
For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of polar organic solvents and an aqueous component to facilitate the movement of the highly polar nucleotide sugar up the plate. After development, the spots can be visualized under UV light, where the CDP-containing compounds will appear as dark spots due to the UV absorbance of the cytosine ring. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.
Biochemical Assays for Enzyme Activity and Characterization
Elucidating the function and properties of the enzymes responsible for the biosynthesis of this compound requires robust and sensitive assays. These assays can be broadly categorized into those that monitor the reaction continuously and those that measure product formation at specific time points.
Spectrophotometric assays are fundamental in enzymology, offering a convenient way to measure reaction rates by monitoring changes in absorbance.
Continuous Assays: These assays allow for the real-time monitoring of enzyme activity. A common strategy involves coupling the enzymatic reaction to a process that produces a change in absorbance. For many enzymes in the dideoxy sugar pathway, such as CDP-D-glucose 4,6-dehydratase, activity can be monitored by following the change in the absorbance of the NAD+/NADH cofactor. wikipedia.orgresearchgate.net The conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose involves the reduction of NAD+ to NADH, which can be continuously monitored by the increase in absorbance at 340 nm. nih.gov
Enzyme-coupled assays are another powerful continuous method. nih.gov In this approach, the product of the enzyme of interest is used as a substrate by a second "coupling" enzyme, which in turn catalyzes a reaction that leads to a measurable change in absorbance. nih.gov This method is particularly useful when the primary reaction does not involve a chromophoric substrate or product. The kinetic parameters obtained from these coupled assays have been shown to be consistent with those from discontinuous methods. nih.gov
Discontinuous Assays: When a continuous assay is not feasible, discontinuous or fixed-time-point assays are employed. In this method, the enzymatic reaction is allowed to proceed for a specific duration, after which it is stopped (e.g., by heat or chemical quenching). The amount of product formed is then quantified. For glycosidases, for example, synthetic substrates like p- or o-nitrophenyl glycosides can be used. nih.gov The enzymatic cleavage of these substrates releases a nitrophenolate, which is colored and can be quantified spectrophotometrically after stopping the reaction and adjusting the pH.
These assays directly measure the formation of the product, this compound, or the consumption of the substrate over time. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. researchgate.netnih.gov
HPLC allows for the separation, identification, and quantification of the various components in a reaction mixture. In a typical assay, aliquots are taken from the reaction mixture at different time points, the reaction is quenched, and the samples are analyzed by HPLC. By separating the substrate (e.g., CDP-glucose) from the product (e.g., this compound), the rate of reaction can be determined by measuring the area of the corresponding peaks in the chromatogram. researchgate.net
Challenges in carbohydrate analysis by HPLC, such as the lack of a chromophore in sugar molecules, can be overcome by pre-column derivatization. nih.gov Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) react with the reducing end of sugars under mild alkaline conditions, attaching a UV-active label and enabling sensitive detection. nih.gov
The versatility of HPLC is demonstrated by the variety of columns and mobile phases that can be employed to achieve optimal separation of complex sugar mixtures. abo.fi
Interactive Data Table: Example HPLC Conditions for Nucleotide Sugar Analysis
This table summarizes typical conditions used in HPLC for the analysis of nucleotide-activated sugars and their derivatives, based on findings from related research. researchgate.net
| Parameter | Condition |
| Column | Reversed-Phase C8 or C18 |
| Mobile Phase | Isocratic or gradient elution with aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile) researchgate.net |
| Flow Rate | 0.6 - 1.0 mL/min researchgate.net |
| Detection | UV-Vis (e.g., 254 nm for nucleotide base) or Diode Array Detector (DAD) nih.gov |
| Temperature | 25 °C nih.gov |
Q & A
Q. What is the biosynthetic pathway of CDP-3,6-dideoxy-alpha-D-glucose in gram-negative bacteria?
this compound is synthesized via a multi-step enzymatic pathway starting from glucose-1-phosphate. Key enzymes include:
- α-D-glucose cytidylyltransferase (Ep) : Catalyzes the formation of CDP-D-glucose from glucose-1-phosphate.
- CDP-D-glucose 4,6-dehydratase (Eod) : Converts CDP-D-glucose to CDP-6-deoxy-L-threo-D-glycero-4-hexulose.
- CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1)and en reductase (E3) : Remove the C3 hydroxyl group, forming CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose.
- Epimerase (Eep) and reductase (Ered) : Finalize stereochemical configuration and reduce the C4 ketone to yield CDP-ascarylose (a 3,6-dideoxyhexose) .
Methodological Insight: Pathway elucidation relies on gene cluster cloning (e.g., asc cluster in Yersinia pseudotuberculosis) coupled with in vitro enzyme assays using HPLC for intermediate isolation .
Q. What analytical techniques are critical for characterizing CDP-3,6-dideoxyhexoses?
- HPLC : Used to isolate intermediates like CDP-6-deoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-galactose .
- Mass spectrometry (MS) : Validates molecular weights and fragmentation patterns.
- NMR spectroscopy : Resolves stereochemistry at C3 and C6 positions, critical for distinguishing isomers (e.g., ascarylose vs. tyvelose) .
Experimental Design Tip: Combine genetic knockout strains with isotopic labeling (e.g., -glucose) to track carbon flux through the pathway .
Q. How is this compound implicated in bacterial antigenicity?
This compound is a precursor for lipopolysaccharide (LPS) O-antigens in Salmonella and Yersinia spp., where 3,6-dideoxyhexoses act as immunodominant epitopes. Structural variations (e.g., abequose vs. paratose) determine serotype specificity . Key Application: Use CRISPR-Cas9 to modify O-antigen biosynthesis genes and study host immune responses to engineered LPS variants .
Advanced Research Questions
Q. How do researchers resolve contradictions in stereochemical outcomes of Eep epimerase across bacterial species?
The C5 epimerization step (catalyzed by Eep) shows species-dependent stereospecificity. For example:
- In Salmonella, Eep generates CDP-abequose (D-arabino configuration).
- In Yersinia, Eep produces CDP-ascarylose (L-xylo configuration). Resolution Strategy: Comparative structural biology (e.g., X-ray crystallography of Eep homologs) and mutagenesis studies to identify active-site residues governing stereoselectivity .
Q. What challenges arise when reconstituting the CDP-3,6-dideoxyhexose pathway in heterologous systems?
- Enzyme incompatibility : Reductases (Ered) from Yersinia may not function in E. coli due to mismatched cofactor requirements (NADH vs. NADPH).
- Toxicity : Accumulation of reactive intermediates (e.g., CDP-4-keto-6-deoxyhexoses) can inhibit host growth. Mitigation: Use inducible promoters to stagger enzyme expression and optimize redox balance via cofactor engineering .
Q. How can conflicting data on enzyme kinetics for E3 en reductase be reconciled?
Discrepancies in values for E3 (e.g., 12 µM vs. 28 µM in Salmonella vs. Yersinia) may reflect differences in assay conditions (pH, temperature) or post-translational modifications. Methodological Approach: Standardize assays using purified enzymes under controlled redox conditions (e.g., anaerobic chambers for iron-sulfur cluster integrity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
